molecular formula C30H28N4O4 B13127576 1,4,5,8-Tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione CAS No. 88600-66-2

1,4,5,8-Tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione

Cat. No.: B13127576
CAS No.: 88600-66-2
M. Wt: 508.6 g/mol
InChI Key: NMTMYGXNMFGBBI-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4. This compound is known for its unique structure, which includes multiple amino groups and phenoxy substituents on an anthracene-9,10-dione core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted anthracene-9,10-dione compounds. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures .

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups and phenoxy substituents allow it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione is unique due to its specific combination of amino and phenoxy groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

88600-66-2

Molecular Formula

C30H28N4O4

Molecular Weight

508.6 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(2-ethylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C30H28N4O4/c1-3-15-9-5-7-11-19(15)37-21-13-17(31)23-25(27(21)33)30(36)26-24(29(23)35)18(32)14-22(28(26)34)38-20-12-8-6-10-16(20)4-2/h5-14H,3-4,31-34H2,1-2H3

InChI Key

NMTMYGXNMFGBBI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC=C5CC)N)N

Origin of Product

United States

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